N-benzyl-2-(2-naphthyloxy)acetamide

CAS No.:

Cat. No.: VC1260365

Molecular Formula: C19H17NO2

Molecular Weight: 291.3g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17NO2 |

|---|---|

| Molecular Weight | 291.3g/mol |

| IUPAC Name | N-benzyl-2-naphthalen-2-yloxyacetamide |

| Standard InChI | InChI=1S/C19H17NO2/c21-19(20-13-15-6-2-1-3-7-15)14-22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,20,21) |

| Standard InChI Key | YDTSROUWUSLBFA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)COC2=CC3=CC=CC=C3C=C2 |

Introduction

Chemical Identity and Structure

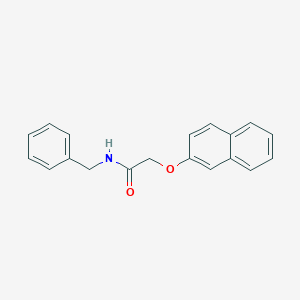

N-benzyl-2-(2-naphthyloxy)acetamide is an organic compound belonging to the acetamide class with a molecular formula of C19H17NO2 and a molecular weight of 291.3 g/mol . The compound features a benzyl group attached to the nitrogen of the acetamide moiety, while the acetamide's carbonyl group is connected to a methylene group that links to a naphthalen-2-yloxy group.

The compound is characterized by several structural elements:

Core Structure and Functional Groups

The molecule consists of three main structural components:

-

A benzyl group (phenylmethyl) attached to the nitrogen atom

-

An acetamide group (-NHCOCH2-) serving as the central linking structure

-

A naphthalen-2-yloxy group (2-naphthalenoxy) connected to the acetamide via a methylene bridge

Structural Representation

The two-dimensional chemical structure of N-benzyl-2-(2-naphthyloxy)acetamide reveals its spatial arrangement and bonding pattern, highlighting the connection between the aromatic systems and the acetamide bridge . The compound's SMILES notation (C1=CC=C(C=C1)CNC(=O)COC2=CC3=CC=CC=C3C=C2) provides a linear representation of its molecular structure .

Physicochemical Properties

N-benzyl-2-(2-naphthyloxy)acetamide possesses several key physicochemical properties that influence its behavior in chemical reactions and biological systems.

Physical Properties

The compound's fundamental physical properties are summarized in Table 1:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 291.3 g/mol | |

| Exact Mass | 291.125928785 Da | |

| Monoisotopic Mass | 291.125928785 Da | |

| XLogP3 | 3.8 | |

| Topological Polar Surface Area | 38.3 Ų | |

| Heavy Atom Count | 22 | |

| Complexity | 351 |

Chemical Properties and Reactivity

Based on its structure, N-benzyl-2-(2-naphthyloxy)acetamide contains several reactive functional groups:

-

The amide group (-NHCO-) can participate in hydrogen bonding as both a donor and acceptor

-

The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors

-

The ether linkage connects the acetamide portion to the naphthyl group

-

The compound possesses 5 rotatable bonds, contributing to its conformational flexibility

The XLogP3 value of 3.8 indicates the compound is relatively lipophilic, suggesting good membrane permeability but limited water solubility .

Spectroscopic Characterization

While specific spectroscopic data for N-benzyl-2-(2-naphthyloxy)acetamide is limited in the available search results, the compound's structural features suggest certain spectroscopic characteristics.

Mass Spectrometry

Structural Identification Systems

N-benzyl-2-(2-naphthyloxy)acetamide is cataloged in chemical databases using various identifiers and nomenclature systems.

Chemical Identifiers

The compound is identified through several standardized systems:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 910284 | |

| InChI | InChI=1S/C19H17NO2/c21-19(20-13-15-6-2-1-3-7-15)14-22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,20,21) | |

| InChIKey | YDTSROUWUSLBFA-UHFFFAOYSA-N |

Synonyms and Alternative Names

The compound is known by several alternative names:

Comparative Analysis

Table 2 presents a comparison between N-benzyl-2-(2-naphthyloxy)acetamide and structurally related compounds mentioned in the search results:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume